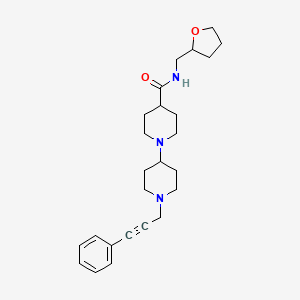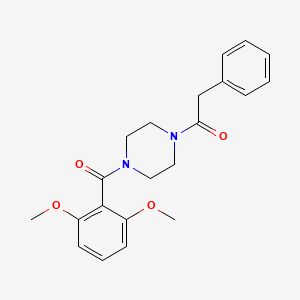![molecular formula C21H25N3O3 B6062884 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide, also referred to as AGN-PC-0, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the oncogenic activity of c-Myc and is frequently dysregulated in cancer. AGN-PC-0 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is being investigated as a potential therapeutic agent for cancer.
Mechanism of Action
AGN-PC-0 inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc helix-loop-helix leucine zipper (HLH-LZ) domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the oncogenic activity of c-Myc. Inhibition of this interaction leads to downregulation of c-Myc target genes, including those involved in cell growth and proliferation.
Biochemical and Physiological Effects:
AGN-PC-0 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. AGN-PC-0 has also been shown to inhibit tumor growth in preclinical models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of AGN-PC-0 is that it is a small molecule inhibitor, which makes it easier to use in vitro and in vivo experiments compared to larger molecules such as antibodies. However, one limitation is that it is a relatively new compound and its pharmacokinetic properties and toxicity profile are not well established.
Future Directions
There are several future directions for research on AGN-PC-0. One direction is to further investigate its therapeutic potential for cancer, including in combination with other therapies. Another direction is to study its mechanism of action in more detail, including its effects on c-Myc target genes and downstream signaling pathways. Additionally, further studies are needed to establish its pharmacokinetic properties and toxicity profile.
Synthesis Methods
The synthesis of AGN-PC-0 involves several steps, starting with the reaction of 1-naphthylamine with acetic anhydride to form N-acetyl-1-naphthylamine. This intermediate is then reacted with glycine ethyl ester to form N-acetylglycyl-1-naphthylamine. The final step involves the reaction of N-acetylglycyl-1-naphthylamine with 3-piperidinemethanol to form AGN-PC-0.
Scientific Research Applications
AGN-PC-0 is being investigated as a potential therapeutic agent for cancer. It has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is being studied in preclinical models of cancer. In addition, AGN-PC-0 is being investigated as a tool compound to study the c-Myc/Max interaction and its role in cancer.
properties
IUPAC Name |
N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15(25)22-13-20(26)24-11-5-6-16(14-24)12-23-21(27)19-10-4-8-17-7-2-3-9-18(17)19/h2-4,7-10,16H,5-6,11-14H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHASCXHDFSZFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)
![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6062831.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062838.png)
![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062861.png)

![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)